Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a phenylsulfonyl group, and an acetamido group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives to form piperidine. The phenylsulfonyl group is then introduced through sulfonation reactions, and the acetamido group is added via acylation reactions. The final step involves esterification to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced piperidine derivatives, and substituted acetamido derivatives .
Scientific Research Applications
Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the acetamido group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate: Unique due to its specific combination of functional groups.
Piperidine derivatives: Share the piperidine ring but differ in other functional groups.
Phenylsulfonyl compounds: Contain the phenylsulfonyl group but lack the piperidine ring.
Acetamido derivatives: Include the acetamido group but differ in other structural aspects.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring, phenylsulfonyl group, and acetamido group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(benzenesulfonyl)piperidin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-2-29-22(26)17-11-13-18(14-12-17)23-21(25)16-19-8-6-7-15-24(19)30(27,28)20-9-4-3-5-10-20/h3-5,9-14,19H,2,6-8,15-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISQJORTOJJESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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